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Abstract
Co 101244, also identified as PD 174494 and Ro 63-1908, is a potent and highly selective non-

competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a remarkable

preference for subtypes containing the GluN2B (formerly NR2B) subunit. This technical guide

provides a comprehensive overview of Co 101244, consolidating available data on its

pharmacological properties, mechanism of action, and preclinical efficacy. Detailed

experimental protocols for key in vitro and in vivo assays are presented, alongside

visualizations of the underlying signaling pathways and experimental workflows. The

information herein is intended to serve as a valuable resource for researchers investigating the

therapeutic potential of GluN2B-selective NMDA receptor antagonists in neurological disorders.

Introduction
The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity,

learning, and memory. However, its overactivation is implicated in the pathophysiology of

various neurological conditions, including epilepsy, ischemic stroke, and Parkinson's disease.

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits

and two GluN2 subunits. The diverse subtypes of GluN2 subunits (A-D) confer distinct

pharmacological and physiological properties to the receptor complex.
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Co 101244 has emerged as a significant research tool due to its high selectivity for GluN2B-

containing NMDA receptors. This selectivity offers the potential for therapeutic interventions

with a more favorable side-effect profile compared to non-selective NMDA receptor

antagonists, which are often associated with psychotomimetic and other adverse effects. This

guide will delve into the technical details of Co 101244, providing a foundation for its

application in neuroscience research and drug development.

Pharmacological Profile
Co 101244 is characterized by its potent and selective antagonism of GluN2B-containing

NMDA receptors. Its pharmacological activity has been determined through various in vitro and

in vivo studies.

Quantitative Data Summary
The following tables summarize the key quantitative data for Co 101244.

Table 1: In Vitro Receptor Binding and Functional Antagonism
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Assay Type
Receptor Subunit
Combination

IC50 (µM) Reference(s)

[3H]dizocilpine (MK-

801) Binding

High-affinity site

(presumably GluN2B)
0.002 [1]

Low-affinity site 97 [1]

Functional

Antagonism (Xenopus

oocytes)

GluN1A/GluN2B 0.043 [2]

GluN1C/GluN2B 0.003 [1]

GluN1A/GluN2A > 100 [2]

GluN1C/GluN2A > 100 [1]

GluN1A/GluN2C > 100 [2]

Functional

Antagonism (Xenopus

oocytes)

NR1A/NR2B 0.026 [3]

In Vitro

Neuroprotection

(Glutamate-induced

toxicity)

0.68 [1]

In Vitro

Neuroprotection

(Oxygen/glucose

deprivation)

0.06 [1]

Table 2: In Vivo Efficacy
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Animal Model Endpoint ED50 (mg/kg)
Route of
Administration

Reference(s)

Mouse Maximal

Electroshock

(MES) Seizure

Anticonvulsant

activity
0.7 i.v. [4][5]

DBA/2 Mouse

Sound-Induced

Seizure

Anticonvulsant

activity
4.5 i.p. [1]

MPTP-lesioned

Parkinsonian

Monkey

Reduction of

Levodopa-

induced

Dyskinesia (0.1

mg/kg)

67% reduction s.c. [3][6]

MPTP-lesioned

Parkinsonian

Monkey

Reduction of

Levodopa-

induced

Dyskinesia (1

mg/kg)

71% reduction s.c. [3][6]

Mechanism of Action and Signaling Pathway
Co 101244 acts as a non-competitive antagonist at the NMDA receptor, meaning it does not

compete with the glutamate or glycine binding sites. Instead, it is believed to bind to an

allosteric site, specifically on the GluN2B subunit, thereby inhibiting ion channel function in an

activity-dependent manner.[1]

The antagonism of GluN2B-containing NMDA receptors by Co 101244 modulates downstream

signaling cascades that are crucial in both physiological and pathological processes. Under

excitotoxic conditions, excessive calcium influx through NMDA receptors activates a number of

deleterious enzymatic pathways. By selectively blocking GluN2B-containing receptors, which

are often located extrasynaptically and linked to cell death pathways, Co 101244 can exert

neuroprotective effects.
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Figure 1: Simplified signaling pathway of Co 101244 action.

Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the

literature for Co 101244.

In Vitro NMDA Receptor Binding Assay (Displacement of
[3H]dizocilpine)
This protocol is based on the methodology described by Gill et al. (2002).[1]
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Objective: To determine the binding affinity of Co 101244 for the NMDA receptor channel site

by measuring the displacement of the radiolabeled channel blocker [3H]dizocilpine (MK-801).

Materials:

Rat forebrain membrane preparation

[3H]dizocilpine (MK-801)

Co 101244

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glutamate and glycine

Glass fiber filters

Scintillation cocktail and counter

Procedure:

Prepare rat forebrain membranes and resuspend in assay buffer.

Incubate the membrane preparation with a fixed concentration of [3H]dizocilpine and varying

concentrations of Co 101244.

Include saturating concentrations of glutamate and glycine to ensure the NMDA receptor is in

an activated state.

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach

equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using liquid scintillation counting.
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Non-specific binding is determined in the presence of a high concentration of a known NMDA

receptor channel blocker (e.g., unlabeled dizocilpine).

Calculate the specific binding at each concentration of Co 101244 and determine the IC50

value by non-linear regression analysis.
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Figure 2: Experimental workflow for the in vitro binding assay.

In Vivo Maximal Electroshock (MES) Seizure Test in Mice
This protocol is based on the methodology described by Zhou et al. (1999).[4][5]

Objective: To assess the anticonvulsant activity of Co 101244 in a model of generalized tonic-

clonic seizures.

Materials:

Male CF-1 mice

Co 101244

Vehicle (e.g., saline, DMSO)

Electroconvulsive shock device with corneal electrodes

Electrode solution (e.g., saline)

Procedure:

Administer Co 101244 or vehicle to mice via the desired route (e.g., intravenous,

intraperitoneal).

At the time of predicted peak effect, apply a supramaximal electrical stimulus (e.g., 50 mA,

60 Hz for 0.2 seconds) through corneal electrodes.

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

The absence of the tonic hindlimb extension is considered a protective effect.

Test multiple doses of Co 101244 to generate a dose-response curve.

Calculate the ED50 value, the dose that protects 50% of the animals from the tonic hindlimb

extension seizure, using probit analysis.
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Figure 3: Experimental workflow for the MES seizure test.
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In Vivo MPTP-Lesioned Primate Model of Parkinson's
Disease and Levodopa-Induced Dyskinesia
This protocol is based on studies investigating the effects of NMDA receptor antagonists on

levodopa-induced dyskinesia in MPTP-lesioned monkeys.[3][7][8]

Objective: To evaluate the potential of Co 101244 to reduce levodopa-induced dyskinesia in a

primate model of Parkinson's disease.

Materials:

Cynomolgus or Rhesus monkeys

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

Levodopa/carbidopa

Co 101244

Vehicle

Primate parkinsonism and dyskinesia rating scales

Procedure:

Induction of Parkinsonism: Administer MPTP to monkeys (e.g., via intravenous or

intramuscular injection) until stable parkinsonian symptoms are established.

Induction of Dyskinesia: Chronically treat the parkinsonian monkeys with levodopa/carbidopa

until they develop consistent and reliable dyskinesias.

Drug Administration: On test days, administer Co 101244 or vehicle subcutaneously at

various doses.

Levodopa Challenge: Following the administration of Co 101244 or vehicle, administer a

dose of levodopa/carbidopa known to induce dyskinesia.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10454475/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3962841/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5826821/
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/product/b12815975?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12815975?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Behavioral Assessment: Videotape and score the monkeys for the severity of parkinsonism

and dyskinesia at regular intervals using validated rating scales.

Data Analysis: Compare the dyskinesia scores in the Co 101244-treated group to the

vehicle-treated group to determine the effect of the compound on levodopa-induced

dyskinesia.
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Figure 4: Experimental workflow for the MPTP-lesioned primate study.

Conclusion
Co 101244 is a valuable pharmacological tool for investigating the role of GluN2B-containing

NMDA receptors in health and disease. Its high selectivity and demonstrated efficacy in

preclinical models of neurological disorders highlight its potential as a lead compound for the

development of novel therapeutics. This technical guide provides a consolidated resource of

quantitative data and detailed experimental protocols to facilitate further research into the

properties and applications of Co 101244. The provided visualizations of signaling pathways

and experimental workflows are intended to offer a clear and concise understanding of the

compound's mechanism and the methodologies used for its evaluation. As research in this field

progresses, a deeper understanding of the therapeutic window and long-term effects of

selective GluN2B antagonism will be crucial for its successful clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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